molecular formula C4H10N2O B1583523 Isopropylurea CAS No. 691-60-1

Isopropylurea

Cat. No.: B1583523
CAS No.: 691-60-1
M. Wt: 102.14 g/mol
InChI Key: LZMATGARSSLFMQ-UHFFFAOYSA-N
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Description

Isopropylurea is an organic compound with the molecular formula C4H10N2O. It is a derivative of urea where one of the hydrogen atoms is replaced by an isopropyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylurea can be synthesized through the nucleophilic addition of isopropylamine to potassium isocyanate in water. This method is simple, catalyst-free, and scalable, making it suitable for large-scale production. The reaction proceeds efficiently in water without the need for organic co-solvents, and the product can be obtained in high purity through simple filtration .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting isopropylamine with urea under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting this compound is then purified through crystallization or distillation to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions: Isopropylurea undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of this compound can yield different reduced forms, which may have distinct properties and applications.

    Substitution: this compound can participate in substitution reactions where the isopropyl group or the urea moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce this compound amines .

Scientific Research Applications

Isopropylurea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis reactions.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases.

    Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isopropylurea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    N-Methylurea: Similar to isopropylurea but with a methyl group instead of an isopropyl group.

    N-Ethylurea: Contains an ethyl group in place of the isopropyl group.

    N-Propylurea: Features a propyl group instead of an isopropyl group.

Uniqueness of this compound: this compound is unique due to its specific structural features, which confer distinct reactivity and properties compared to other urea derivatives. The presence of the isopropyl group influences its solubility, stability, and interaction with other molecules, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3(2)6-4(5)7/h3H,1-2H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMATGARSSLFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061002
Record name Isopropylurea
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Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691-60-1
Record name Isopropylurea
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Record name Isopropylurea
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOPROPYLUREA
Source DTP/NCI
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Record name Urea, N-(1-methylethyl)-
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Record name Isopropylurea
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Record name Isopropylurea
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Record name ISOPROPYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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